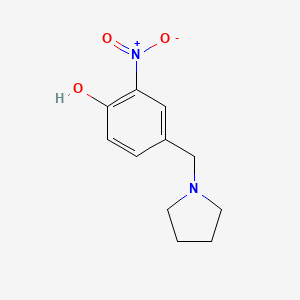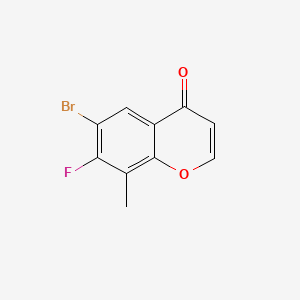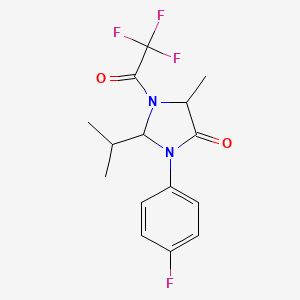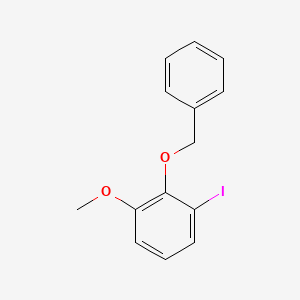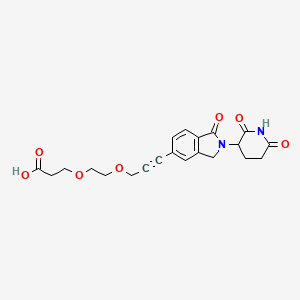
Phthalimidinoglutarimide-5'-propargyl-O-PEG1-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker. The presence of these functional groups endows the compound with distinct chemical and physical properties, making it a valuable tool in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then coupled with a propargyl group through a series of nucleophilic substitution reactions. The final step involves the attachment of the PEG linker, which is achieved through a condensation reaction under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid is scaled up using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid undergoes a variety of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phthalimide and glutarimide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable conjugates with biomolecules.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems, where the PEG linker enhances solubility and bioavailability.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The PEG linker enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid: Lacks the PEG linker, resulting in lower solubility and bioavailability.
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid: Contains a longer PEG linker, which may enhance solubility but could also affect the compound’s reactivity and stability.
The unique combination of functional groups in Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid makes it a versatile and valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H22N2O7 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18-6-5-17(20(27)22-18)23-13-15-12-14(3-4-16(15)21(23)28)2-1-8-29-10-11-30-9-7-19(25)26/h3-4,12,17H,5-11,13H2,(H,25,26)(H,22,24,27) |
Clave InChI |
FFQBLBAGJMXSMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


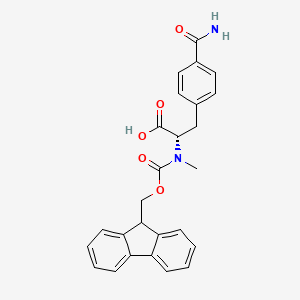
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
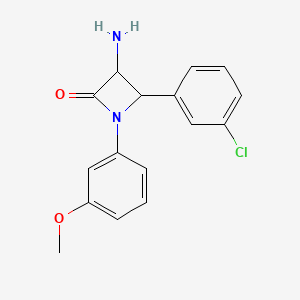
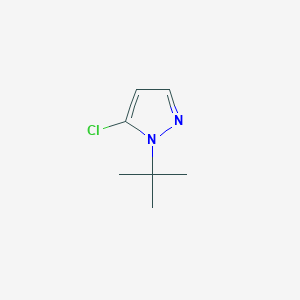
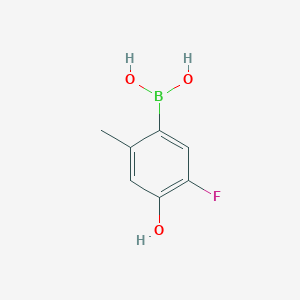
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
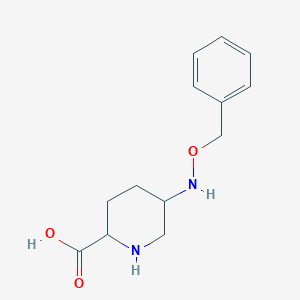
![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
